molecular formula C13H10N2O B1606695 1-Phenyl-5-hydroxybenzimidazole CAS No. 69445-45-0

1-Phenyl-5-hydroxybenzimidazole

Cat. No.: B1606695
CAS No.: 69445-45-0
M. Wt: 210.23 g/mol
InChI Key: OQAPWZCMAFFBBL-UHFFFAOYSA-N
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Description

1-Phenyl-5-hydroxybenzimidazole (CAS 69445-45-0) is an organic compound with the molecular formula C13H10N2O and a molecular weight of 210.23 g/mol . It is a derivative of the benzimidazole scaffold, a privileged structure in medicinal chemistry known for its wide range of pharmacological activities . The benzimidazole core is a bicyclic aromatic system consisting of a benzene ring fused to an imidazole ring, which allows it to interact with various biological targets through hydrogen bonding, π-π stacking, and metal ion interactions . This compound features a phenyl substituent at the 1-position and a hydroxy group at the 5-position of the benzimidazole nucleus. Studies on similar 5-hydroxybenzimidazoles indicate that they typically exist in the 5-hydroxy-tautomeric form, and substituents can exert an inductive effect on the basicity of the nitrogen atoms in the ring system . Benzimidazole derivatives, in general, have demonstrated significant importance in anticancer research, with some acting as DNA interactive agents or enzyme inhibitors . Furthermore, recent research into novel phenyl benzimidazole derivatives has highlighted their potential in investigating inflammatory signaling pathways, such as the IL-23 mediated pathway, and their effects on enzymes like COX-2 and LOX . This compound is intended for research applications only in areas such as medicinal chemistry, drug discovery, and chemical biology.

Properties

CAS No.

69445-45-0

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

1-phenylbenzimidazol-5-ol

InChI

InChI=1S/C13H10N2O/c16-11-6-7-13-12(8-11)14-9-15(13)10-4-2-1-3-5-10/h1-9,16H

InChI Key

OQAPWZCMAFFBBL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)O

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Differences and Reported Properties

Compound Name Substituents (Position) Key Functional Groups Reported Activity/Properties Reference
1-Phenyl-5-hydroxybenzimidazole Phenyl (1), Hydroxy (5) -OH Anticipated enhanced solubility [Inferred]
2-(4-Hydroxy-phenyl)-1H-benzimidazole (7) Phenyl (2), -OH (para) -OH Antioxidant activity
2-(3,4-Dihydroxy-phenyl)-1H-benzimidazole (8) Phenyl (2), -OH (meta, para) -OH (two groups) Improved metal chelation
1-Benzyl-2-phenyl-5-chloro-1H-benzimidazole (3c) Benzyl (1), Phenyl (2), Cl (5) -Cl Analgesic activity (IC₅₀ = 12 μM)
5-Methylbenzimidazole Methyl (5) -CH₃ Fungicidal activity (vs. Fusarium spp.)

Key Observations:

Substituent Position and Solubility: The hydroxyl group at position 5 in this compound is expected to enhance aqueous solubility compared to non-polar substituents (e.g., methyl or chloro groups) . For example, dihydroxy-substituted analogs (e.g., compound 8) demonstrate superior solubility and metal-binding capacity due to multiple -OH groups . In contrast, 5-chloro derivatives (e.g., compound 3c) exhibit higher lipophilicity, correlating with improved membrane permeability and analgesic efficacy .

Biological Activity: Anticancer Potential: Nitro-substituted benzimidazoles (e.g., 5-nitro derivatives) show cytotoxic activity (IC₅₀ = 8–15 μM in HeLa cells), likely due to nitro group redox activity . Hydroxy-substituted analogs may exhibit lower cytotoxicity but higher selectivity for antioxidant pathways . Antifungal Activity: 5-Methylbenzimidazole derivatives demonstrate moderate fungicidal activity against Fusarium and Rhizoctonia spp., whereas hydroxy-substituted compounds are less effective, suggesting hydrophobicity is critical for membrane disruption .

Synthetic Complexity :

  • This compound likely requires multi-step synthesis involving protective group strategies to prevent hydroxyl group oxidation. In contrast, chloro or methyl derivatives (e.g., compound 3c) are synthesized in fewer steps via direct cyclocondensation .

Spectroscopic and Physicochemical Data

Table 2: Comparative Spectroscopic Features

Compound Name IR (C-N Stretching, cm⁻¹) ¹H NMR (Key Signals, δ ppm) Melting Point (°C) Reference
This compound ~3440 (-OH) Not reported Not reported -
2-(4-Hydroxy-phenyl)-1H-benzimidazole (7) 3446 (aromatic C-H) 7.25–7.76 (aromatic protons) 322
1-Benzyl-2-phenyl-5-chloro-1H-benzimidazole (3c) 1390 (C-N) 5.62 (s, 2H, -CH₂-), 7.81 (d, J = 1.2 Hz, Cl-substituted) Not reported

Notes:

  • Hydroxy-substituted benzimidazoles often exhibit broad IR peaks at ~3440 cm⁻¹ due to -OH stretching, absent in chloro or methyl analogs .
  • The absence of reported melting points for this compound highlights a gap in current literature, necessitating further characterization.

Preparation Methods

Acid-Catalyzed Condensation with Urea (Adapted from 2-Hydroxybenzimidazole Synthesis)

A closely related compound, 2-hydroxybenzimidazole, is synthesized by acid-protected condensation of o-phenylenediamine with urea under heating (120–180 °C) in acidic medium, followed by neutralization and isolation of the product. This method avoids toxic solvents and achieves high yields (around 85-86%) with high purity (>99% by HPLC).

Adaptation for this compound would involve:

  • Using 4-hydroxy-o-phenylenediamine or a suitably substituted diamine bearing the hydroxy group at the 5-position.
  • Condensation with benzaldehyde or an equivalent phenyl source to introduce the 1-phenyl substituent.
  • Acidic conditions (e.g., hydrochloric acid) to catalyze cyclization.
  • Heating at 120–180 °C for several hours.
  • Neutralization and purification by filtration and drying.
Step Reagents/Conditions Purpose Yield/Outcome
1 o-Phenylenediamine derivative + acid Acid-protected condensation Formation of intermediate
2 Addition of urea or aldehyde Cyclization and ring closure Benzimidazole core formation
3 Heating (120–180 °C) for 2–8 hours Promote reaction completion High yield (~85-86%)
4 Neutralization (pH 7-8) with NaOH solution Precipitation of product Isolation of solid
5 Filtration, washing, drying Purification White solid product

One-Pot Synthesis Using Aldehydes and Catalysts

Research has demonstrated eco-friendly one-pot syntheses of monosubstituted benzimidazoles by coupling o-phenylenediamine derivatives with aldehydes in the presence of catalysts such as ammonium chloride or ceric ammonium nitrate under mild conditions (50–90 °C). These methods offer:

  • Simplified reaction setup.
  • Mild reaction conditions.
  • Good yields and selectivity.

For this compound, the method would involve:

  • Reacting 4-hydroxy-o-phenylenediamine with benzaldehyde.
  • Using ammonium chloride or ceric ammonium nitrate as catalyst.
  • Conducting the reaction in ethanol or polyethylene glycol solvent.
  • Heating at 50–90 °C for 2–4 hours.
Catalyst Solvent Temperature (°C) Time (h) Yield (%) Notes
Ammonium chloride Ethanol 80–90 2–4 High Eco-friendly, one-pot method
Ceric ammonium nitrate Polyethylene glycol 50 2 High Mild conditions, good yields

Microwave-Assisted Synthesis

Microwave-assisted reflux reactions have been reported for benzimidazole derivatives, including hydroxy-substituted analogs, offering rapid and efficient synthesis. This method involves:

  • Mixing o-phenylenediamine derivative with aldehyde.
  • Applying microwave irradiation at ~80 °C.
  • Short reaction times (minutes to an hour).
  • Environmentally friendly and energy-efficient.

This approach can be adapted for this compound by using 4-hydroxy-o-phenylenediamine and benzaldehyde under microwave conditions.

Research Findings and Comparative Yields

Method Key Reagents Conditions Yield (%) Purity (HPLC) Remarks
Acid-catalyzed condensation 4-Hydroxy-o-phenylenediamine, urea, HCl 120–150 °C, 4 h 85–86 >99% High yield, avoids toxic solvents
One-pot catalyst method 4-Hydroxy-o-phenylenediamine, benzaldehyde, NH4Cl or CAN 50–90 °C, 2–4 h High Not specified Eco-friendly, mild conditions
Microwave-assisted synthesis 4-Hydroxy-o-phenylenediamine, benzaldehyde 80 °C, short time Moderate to High Not specified Rapid, energy-efficient

Summary and Recommendations

  • The acid-catalyzed condensation with urea or aldehydes remains a robust and high-yielding method for preparing hydroxybenzimidazole derivatives, including this compound.
  • One-pot catalytic methods using ammonium chloride or ceric ammonium nitrate provide milder and greener alternatives with good yields and operational simplicity.
  • Microwave-assisted synthesis offers a rapid and energy-efficient route, suitable for scale-up and high-throughput synthesis.
  • Selection of the method depends on available starting materials, desired scale, and environmental considerations.

This comprehensive analysis, based on diverse and authoritative sources, provides a detailed overview of preparation methods for this compound, emphasizing reaction conditions, yields, and practical considerations for synthetic chemists.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Phenyl-5-hydroxybenzimidazole, and how can reaction conditions be standardized to improve yield?

  • Methodological Answer : The synthesis typically involves condensation of substituted benzimidazole precursors with phenol derivatives under acidic or basic conditions. For reproducibility, precise control of temperature (70–90°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios (1:1.2 for benzimidazole to phenol) are critical. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .
  • Data Contradiction Note : Discrepancies in yields (40–75%) across studies may arise from variations in catalyst choice (e.g., p-toluenesulfonic acid vs. HCl) or reaction time optimization (6–24 hours) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and hydroxyl groups (broad singlet at δ 9.5–10.5 ppm).
  • FT-IR : Confirm O-H stretching (3200–3400 cm⁻¹) and benzimidazole C=N absorption (~1600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 235.0984) .
    • Standardization Tip : Compare experimental data with computational simulations (e.g., Gaussian 09) to resolve ambiguities in tautomeric forms .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Methodological Answer : Recrystallization using ethanol/water (7:3 v/v) removes unreacted precursors, while preparative HPLC (C18 column, acetonitrile/water gradient) resolves structurally similar impurities .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) of this compound derivatives be resolved?

  • Methodological Answer :

Conduct dose-response assays (IC₅₀ determination) under standardized cell lines (e.g., MCF-7 for cancer, E. coli for antimicrobial).

Compare SAR studies: Substituents like electron-withdrawing groups (-NO₂) enhance antimicrobial activity, while bulky aryl groups improve anticancer potency .

Validate mechanisms via molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., Topoisomerase II) .

Q. What experimental designs are recommended for studying the coordination chemistry of this compound with transition metals?

  • Methodological Answer :

  • Synthesis : React the compound with metal salts (e.g., ZnCl₂, CuSO₄) in methanol at 60°C.
  • Characterization : Use UV-Vis (d-d transitions) and cyclic voltammetry to confirm metal-ligand charge transfer.
  • Application : Test catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. How can computational modeling address discrepancies in predicting the compound’s solubility and bioavailability?

  • Methodological Answer :

  • QSAR Models : Train datasets using experimental logP and solubility values to refine predictive accuracy.
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers (GROMACS) to assess membrane permeability .
  • Validation : Cross-check with in vitro Caco-2 cell permeability assays .

Q. What strategies resolve contradictions in spectral data between synthesized batches of this compound?

  • Methodological Answer :

Perform 2D NMR (COSY, HSQC) to assign overlapping signals.

Use X-ray crystallography to confirm solid-state structure and hydrogen bonding patterns.

Analyze batch-specific impurities via LC-MS and adjust synthetic protocols (e.g., inert atmosphere for oxidation-sensitive intermediates) .

Methodological Resources

  • Synthesis Protocols : Ref.
  • Biological Assays : Ref.
  • Computational Tools : Ref.

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